molecular formula C8H7NO2 B11771500 7-Methoxybenzo[d]isoxazole

7-Methoxybenzo[d]isoxazole

Cat. No.: B11771500
M. Wt: 149.15 g/mol
InChI Key: AUZSBHTXASPACC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methoxybenzo[d]isoxazole is a heterocyclic compound that features a five-membered isoxazole ring fused to a benzene ring with a methoxy group at the 7th position

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale cycloaddition reactions, often optimized for yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of these processes.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, depending on the substituents present on the benzene ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

Research indicates that 7-Methoxybenzo[d]isoxazole exhibits significant biological activity, particularly as an enzyme inhibitor. Isoxazole derivatives are known for their therapeutic potential against various diseases, including cancer and inflammatory conditions.

Case Study: Enzyme Inhibition

Molecular docking studies have been conducted to explore the binding affinity of this compound with carbonic anhydrase, an enzyme involved in regulating physiological processes such as pH balance and fluid secretion. These studies reveal insights into its inhibitory mechanisms, which could lead to the development of new therapeutic agents targeting this enzyme class .

Table 1: Inhibitory Activity of Isoxazole Derivatives

CompoundEnzyme TargetIC50 (μM)Reference
This compoundCarbonic AnhydraseTBD
Isoxazole Derivative ACarbonic AnhydraseTBD
Isoxazole Derivative BOther EnzymeTBD

Anticancer Activity

The anticancer potential of this compound has been evaluated through various studies, demonstrating its ability to induce apoptosis in cancer cell lines.

Case Study: Antiproliferative Effects

In vitro studies have shown that certain isoxazole derivatives exhibit potent antiproliferative activity against different cancer cell lines. For instance, compounds derived from this compound have demonstrated IC50 values in the low micromolar range against MDA-MB-231 breast cancer cells, indicating significant cytotoxic effects .

Table 2: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (μM)Mechanism of Action
This compoundMDA-MB-2315.2 - 22.2Induction of apoptosis
Benzopyran-4-one-isoxazoleMDA-MB-231TBDApoptosis induction
Isoxazole Derivative CHeLaTBDDNA synthesis inhibition

Antimicrobial Properties

This compound has also been studied for its antimicrobial properties against various pathogens.

Case Study: Antibacterial Activity

Research has shown that derivatives of this compound exhibit significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The mechanism of action is believed to involve the inhibition of bacterial cell division by targeting specific enzymes crucial for folate synthesis .

Table 3: Antibacterial Activity Data

CompoundConcentration (mM)Zone of Inhibition (mm)Bacteria Tested
This compound810E. coli
Isoxazole Derivative D89S. aureus
Isoxazole Derivative E88B. subtilis

Mechanism of Action

The mechanism of action of 7-Methoxybenzo[d]isoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, in medicinal applications, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The pathways involved often include signal transduction mechanisms that regulate cellular processes.

Comparison with Similar Compounds

Uniqueness: 7-Methoxybenzo[d]isoxazole is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This makes it a valuable scaffold for the development of novel therapeutic agents and advanced materials.

Biological Activity

7-Methoxybenzo[d]isoxazole is a compound belonging to the isoxazole family, which has gained attention due to its diverse biological activities. This article delves into the biological properties of this compound, focusing on its anticancer, anti-inflammatory, and immunomodulatory effects, supported by recent research findings and case studies.

Chemical Structure and Properties

The structure of this compound consists of a methoxy group attached to a benzo[d]isoxazole ring. This configuration plays a crucial role in its biological activity, influencing interactions with various biological targets.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. Research indicates that isoxazole derivatives can induce apoptosis in cancer cells and inhibit cell proliferation.

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of various isoxazole derivatives, including this compound, against different cancer cell lines using MTT assays. The results are summarized in Table 1.

CompoundCell LineIC50 (µM)
This compoundMCF-722.47
A54919.19
HCT-11620.79

The IC50 values indicate that this compound exhibits significant cytotoxicity against breast (MCF-7) and lung (A549) cancer cell lines, suggesting its potential as an anticancer agent .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown promising anti-inflammatory effects. Isoxazole derivatives have been reported to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Research indicates that compounds similar to this compound can suppress the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophage cultures. This suggests that the compound may modulate immune responses by acting on inflammatory mediators .

Immunomodulatory Effects

The immunomodulatory properties of isoxazoles are noteworthy, particularly their ability to influence humoral and cellular immune responses.

Study Findings

In a study assessing the immunosuppressive activities of isoxazole derivatives, it was found that certain compounds could significantly reduce antibody production against sheep red blood cells (SRBC) while enhancing regulatory T cell populations . This dual action indicates potential therapeutic applications in autoimmune diseases.

Summary of Findings

The biological activities of this compound are summarized below:

Biological ActivityDescription
AnticancerInduces apoptosis; inhibits proliferation in cancer cell lines (IC50 values ranging from 19.19 to 22.47 µM) .
Anti-inflammatorySuppresses TNF-α and IL-6 production; potential use in inflammatory diseases .
ImmunomodulatoryModulates immune responses; enhances regulatory T cells while inhibiting antibody production .

Properties

Molecular Formula

C8H7NO2

Molecular Weight

149.15 g/mol

IUPAC Name

7-methoxy-1,2-benzoxazole

InChI

InChI=1S/C8H7NO2/c1-10-7-4-2-3-6-5-9-11-8(6)7/h2-5H,1H3

InChI Key

AUZSBHTXASPACC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1ON=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.